molecular formula C16H26N4O4S B2876744 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea CAS No. 2034458-99-4

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea

Cat. No.: B2876744
CAS No.: 2034458-99-4
M. Wt: 370.47
InChI Key: AHCBILPQCVNAQU-UHFFFAOYSA-N
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Description

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonamide group, and a methoxyphenylurea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonamide group, and the attachment of the methoxyphenylurea moiety. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the piperidine derivative with sulfonyl chlorides under basic conditions.

    Attachment of the Methoxyphenylurea Moiety: This can be done through urea formation reactions, where the methoxyphenylamine reacts with isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The urea moiety can be reduced to amines under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((3-(4-methoxyphenyl)ureido)methyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a piperidine ring.

    (4-Methoxyphenyl)amine derivatives: Compounds with similar methoxyphenyl groups but different functional groups.

Uniqueness

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea is unique due to its combination of a piperidine ring, sulfonamide group, and methoxyphenylurea moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S/c1-19(2)25(22,23)20-10-8-13(9-11-20)12-17-16(21)18-14-4-6-15(24-3)7-5-14/h4-7,13H,8-12H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCBILPQCVNAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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